A Technical Guide to 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1): Properties, Synthesis, and Handling for Research Applications
A Technical Guide to 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1): Properties, Synthesis, and Handling for Research Applications
Executive Summary
2-(3-Bromophenoxy)propanoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—a reactive acyl chloride, a stereogenic center, and a brominated aromatic ring suitable for cross-coupling reactions—makes it a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway with detailed protocols, an overview of its reactivity, and critical safety and handling information tailored for laboratory professionals. The methodologies described herein are designed to be self-validating, emphasizing causality and procedural integrity.
Physicochemical and Structural Properties
2-(3-Bromophenoxy)propanoyl chloride is a compound whose utility is defined by its distinct structural features. While extensive experimental data is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1092300-28-1 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | Calculated |
| Molecular Weight | 263.52 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar acyl chlorides |
| Boiling Point | Not available; likely high, requires vacuum distillation | Inferred |
| Density | Not available; >1 g/cm³ (predicted) | Inferred |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | Inferred from chemical class |
| Chemical Class | Acyl Chloride, Aryl Bromide, Ether | Structural Analysis |
Synthesis and Purification: A Two-Stage Approach
The most logical and established route to an acyl chloride is the chlorination of its parent carboxylic acid.[2] Therefore, a robust synthesis of 2-(3-Bromophenoxy)propanoyl chloride is predicated on the efficient preparation of its precursor, 2-(3-Bromophenoxy)propanoic acid.
Stage 1: Synthesis of 2-(3-Bromophenoxy)propanoic Acid (Precursor)
The formation of the ether linkage is efficiently achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a nucleophilic phenoxide, which then displaces a leaving group from an electrophilic propionate synthon. Using ethyl 2-bromopropionate is advantageous due to its commercial availability and reactivity, followed by a straightforward ester hydrolysis to yield the desired carboxylic acid.
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Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromophenol (1.0 eq) and anhydrous acetone (200 mL).
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Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously. The use of a carbonate base is critical as it is strong enough to deprotonate the phenol but not so harsh as to promote side reactions.
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Electrophile Addition: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup (Ester Isolation): After cooling to room temperature, filter off the potassium salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(3-bromophenoxy)propanoate.
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Hydrolysis: To the crude ester, add a 2M solution of sodium hydroxide (2.0 eq) and ethanol (100 mL). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. The carboxylic acid will precipitate as a solid or oil.
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Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target carboxylic acid. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Stage 2: Chlorination to 2-(3-Bromophenoxy)propanoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[2] Thionyl chloride (SOCl₂) is the preferred reagent for this process on a laboratory scale. Its utility stems from the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification of the final product.[3]
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Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂).
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Reagent Addition: Charge the flask with 2-(3-Bromophenoxy)propanoic acid (1.0 eq) and add thionyl chloride (SOCl₂) (2.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
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Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Vigorous gas evolution will be observed. Maintain reflux for 2-3 hours, or until gas evolution ceases.
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Purification: The reaction is self-validating; the cessation of gas evolution indicates completion. Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure. The final product, 2-(3-Bromophenoxy)propanoyl chloride, is then purified by fractional distillation under reduced pressure to prevent thermal decomposition.
Caption: Workflow for the conversion of the carboxylic acid to the acyl chloride.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(3-Bromophenoxy)propanoyl chloride lies in the orthogonal reactivity of its functional groups.
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Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2] This allows for the facile synthesis of esters (from alcohols), amides (from amines), and ketones (from organocuprates).[2][4] The reaction proceeds via an addition-elimination mechanism.[2]
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Aryl Bromide: The C-Br bond on the phenyl ring is a robust handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex biaryl systems or arylamines.
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Chiral Center: The α-carbon of the propanoyl group is a stereocenter. If an enantiomerically pure starting material is used, the stereochemistry is typically retained in nucleophilic acyl substitution reactions, allowing for the synthesis of chiral molecules.
Caption: Key reactivity pathways of 2-(3-Bromophenoxy)propanoyl chloride.
Safety, Handling, and Storage
As an acyl chloride, 2-(3-Bromophenoxy)propanoyl chloride is expected to be a corrosive and hazardous substance. Proper handling is paramount to ensure laboratory safety.[5][6]
Table 2: GHS Hazard Information (Inferred from Propionyl Chloride)
| Hazard Class | Statement | Precautionary Code |
| Flammable Liquid | H225: Highly flammable liquid and vapor | P210 |
| Acute Toxicity | H302: Harmful if swallowed | P270, P301+P312 |
| Acute Toxicity | H331: Toxic if inhaled | P261, P304+P340 |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353 |
| Eye Damage | H318: Causes serious eye damage | P305+P351+P338 |
Source:[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[5]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[5] If there is a risk of exposure above occupational limits, a NIOSH/MSHA-approved respirator should be used.[5]
Handling and Storage
-
Handling: Use only under a chemical fume hood.[5] Avoid breathing vapors or mist.[5] Prevent contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6] The compound is a lachrymator (causes tearing) and may have a strong, unpleasant odor.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as water, alcohols, strong oxidizing agents, and strong bases.[5][6]
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Conclusion
2-(3-Bromophenoxy)propanoyl chloride is a high-value synthetic intermediate whose utility is derived from its unique combination of reactive functional groups. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety procedures, researchers can effectively leverage this compound for the development of novel molecules in the fields of drug discovery and materials science.
References
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
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- Fisher Scientific. (2025).
- BLD Pharm. (n.d.). 56895-12-6|2-(4-Bromophenoxy)propanoyl chloride.
- Key Organics. (n.d.). Safety Data Sheet - 2-(3-bromophenoxy)propanoyl chloride.
- PubChem. (n.d.). 2-Bromopropanoyl chloride.
- BLD Pharm. (n.d.). 1160249-17-1|2-(2-Bromophenoxy)propanoyl chloride.
- Material Safety D
- Wikipedia. (n.d.). Propionyl chloride.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Quora. (2017).
- Pearson. (n.d.). Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide.
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